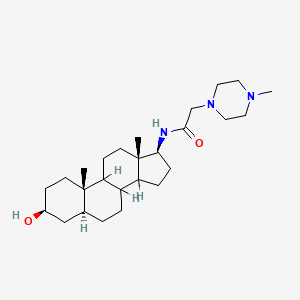
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a pyridinium ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate typically involves multiple steps. One common method includes the bromination of 1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield de-brominated products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridinium derivatives, while oxidation reactions can produce pyridinium oxides.
Applications De Recherche Scientifique
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. It can interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-dimethylaminophenyl)ethanone: Shares the bromine and dimethylamino groups but differs in the overall structure.
1-(4-Dimethylaminophenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4’-nitroacetophenone: Contains a nitro group instead of the dimethylamino group, leading to distinct chemical properties.
Uniqueness
2-Bromo-1-(((4-(dimethylamino)phenyl)methylene)amino)-6-methylpyridinium perchlorate is unique due to its combination of a bromine atom, a dimethylamino group, and a pyridinium ring. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of chemical reactions and applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
145234-85-1 |
|---|---|
Formule moléculaire |
C15H17BrClN3O4 |
Poids moléculaire |
418.67 g/mol |
Nom IUPAC |
4-[(E)-(3-bromo-2-methylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C15H17BrN3.ClHO4/c1-12-15(16)5-4-10-19(12)17-11-13-6-8-14(9-7-13)18(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b17-11+; |
Clé InChI |
XBNYWDPGGONGJT-SJDTYFKWSA-M |
SMILES isomérique |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)Br.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)Br.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[4-(2-chlorophenyl)piperazin-1-yl]butanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B12749377.png)
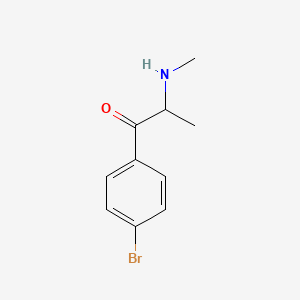
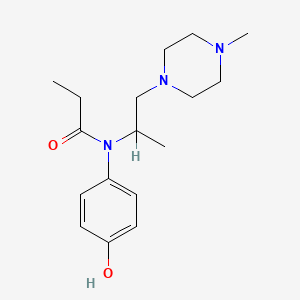
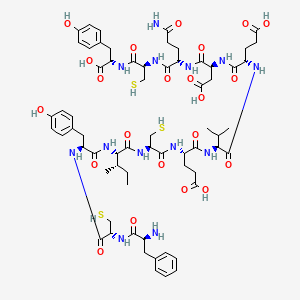





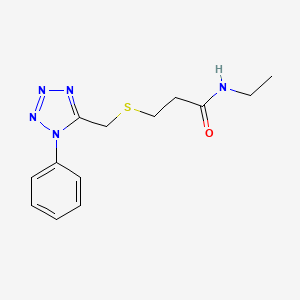
![(E)-but-2-enedioic acid;2-[2-(2-methylphenyl)ethyl]morpholine](/img/structure/B12749439.png)


